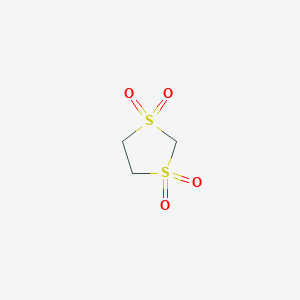

1,3-Dithiolane-1,1,3,3-tetraoxide

Description

Contextualization of Cyclic Sulfones in Advanced Organic Chemistry

Cyclic sulfones are a class of organosulfur compounds that have attracted significant interest from organic chemists. chemicalbook.com Their unique chemical and physical properties, largely dictated by the electron-withdrawing nature of the sulfone groups, make them valuable intermediates and target molecules in organic synthesis. The presence of the sulfone functionality can influence the stereochemistry of adjacent centers and activate neighboring protons, facilitating a range of chemical transformations.

Historical Development of Research on Dithiolane and Dithiane Derivatives

The study of dithiolane and its six-membered counterpart, dithiane, has a rich history rooted in the development of protecting group chemistry and the concept of "umpolung" or dipole inversion. The parent 1,3-dithiolane (B1216140) is a liquid at room temperature and is resistant to both acidic and alkaline hydrolysis. chemicalbook.com The initial focus of research was on the use of 1,3-dithianes and 1,3-dithiolanes to protect carbonyl groups in aldehydes and ketones, a strategy that remains a cornerstone of modern organic synthesis. organic-chemistry.orgasianpubs.org This protection is typically achieved by reacting the carbonyl compound with 1,2-ethanedithiol (B43112) or 1,3-propanedithiol (B87085). wikipedia.orgorganic-chemistry.org

Over time, research expanded to explore the reactivity of the dithioacetal group itself. A significant breakthrough was the discovery that the C-2 proton of a 1,3-dithiane (B146892) could be abstracted by a strong base, creating a nucleophilic acyl anion equivalent. This allowed for the formation of carbon-carbon bonds in ways that were previously inaccessible. While 2-lithio-1,3-dithianes are relatively stable, the corresponding 1,3-dithiolane derivatives are more prone to fragmentation. wikipedia.org The oxidation of these sulfur heterocycles to their corresponding sulfoxides and sulfones opened up new avenues of research, exploring the impact of the oxidation state on the ring's conformation and reactivity. The oxidation of 1,3-dithiolanes can be achieved using various oxidizing agents, leading to the formation of mono-oxides, di-oxides, and ultimately, the tetraoxide. chemicalbook.comrsc.org

Significance of 1,3-Dithiolane-1,1,3,3-tetraoxide in Academic Inquiry

While extensive research has been conducted on 1,3-dithiolane and its mono- and di-oxidized forms, this compound remains a more specialized subject of academic inquiry. Its significance lies in its status as the highest oxidation state of the 1,3-dithiolane ring system. The presence of four oxygen atoms significantly alters the electronic and steric properties of the molecule compared to its precursors. The high degree of oxidation makes the adjacent methylene (B1212753) protons even more acidic, potentially offering unique reactivity profiles. The study of its crystal structure and intermolecular interactions, such as C-H···O contacts, provides valuable insights into the fundamental nature of weak hydrogen bonds in organic molecules.

Overview of Research Trajectories for Sulfur-Containing Heterocycles

The research trajectories for sulfur-containing heterocycles are diverse and continue to expand. A major focus remains on their application in medicinal chemistry, where they are integral components of numerous therapeutic agents. The development of novel synthetic methodologies for the construction and functionalization of these rings is an ongoing pursuit. This includes the use of photoredox catalysis for the direct synthesis of 1,3-dithiolanes from terminal alkynes. nih.gov Furthermore, there is growing interest in the material science applications of sulfur-containing polymers and the use of these heterocycles as ligands in coordination chemistry. The exploration of the reactivity of highly oxidized species like this compound contributes to a more complete understanding of the chemical space occupied by sulfur heterocycles and may lead to the discovery of novel reactions and applications.

Data and Properties of this compound

Detailed experimental data for this compound is limited in publicly accessible literature. However, its basic properties and some predicted physicochemical parameters provide a foundational understanding of this compound.

Table 1: Basic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆O₄S₂ | nist.gov |

| Molecular Weight | 170.21 g/mol | chemeo.com |

| CAS Number | 26413-19-4 | chemeo.comepa.gov |

| SMILES | O=S1(=O)CCS(=O)(=O)C1 | chemeo.com |

| InChI | InChI=1S/C3H6O4S2/c4-8(5)1-2-9(6,7)3-8/h1-3H2 | chemeo.com |

| InChIKey | DQLOTKZORORBPO-UHFFFAOYSA-N | chemeo.com |

Table 2: Predicted Physicochemical Properties of this compound

These values are computationally derived and provide estimations of the compound's physical properties.

| Property | Predicted Value | Unit | Method |

| Normal Boiling Point (Tb) | 341.65 | K | Joback Method chemeo.com |

| Normal Melting Point (Tf) | 313.93 | K | Joback Method chemeo.com |

| Critical Temperature (Tc) | 514.89 | K | Joback Method chemeo.com |

| Critical Pressure (Pc) | 9444.29 | kPa | Joback Method chemeo.com |

| Critical Volume (Vc) | 0.382 | m³/kmol | Joback Method chemeo.com |

| Enthalpy of Fusion (hfus) | 18.20 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of Vaporization (hvap) | 58.10 | kJ/mol | Joback Method chemeo.com |

| Standard Gibbs Free Energy of Formation (gf) | -904.96 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of Formation at Standard Conditions (hf) | -924.35 | kJ/mol | Joback Method chemeo.com |

| Log10 of Water Solubility (log10ws) | 0.86 | Crippen Method chemeo.com | |

| Octanol/Water Partition Coefficient (logp) | -1.213 | Crippen Method chemeo.com | |

| McGowan's Characteristic Volume (mcvol) | 98.450 | ml/mol | McGowan Method chemeo.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dithiolane 1,1,3,3-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S2/c4-8(5)1-2-9(6,7)3-8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLOTKZORORBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310493 | |

| Record name | 1,3-Dithiolane-1,1,3,3-tetraoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26413-19-4 | |

| Record name | NSC227851 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiolane-1,1,3,3-tetraoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1,3 Dithiolane 1,1,3,3 Tetraoxide

Precursor Synthesis and Functionalization of 1,3-Dithiolanes

The journey to 1,3-dithiolane-1,1,3,3-tetraoxide begins with the synthesis of its precursor, the 1,3-dithiolane (B1216140) ring. This sulfur-containing heterocycle serves as a versatile intermediate that can be functionalized to facilitate subsequent oxidation steps.

Synthesis of Parent 1,3-Dithiolanes

The most prevalent method for constructing the 1,3-dithiolane scaffold is the condensation reaction between 1,2-ethanedithiol (B43112) and a carbonyl compound, such as an aldehyde or a ketone. chemicalbook.comwikipedia.org This reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org A variety of catalysts have been shown to be effective, including:

Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) : This catalyst facilitates the reaction under solvent-free conditions to produce 2-substituted 1,3-dithiolanes. chemicalbook.com

Brønsted acidic ionic liquids : These have been used to achieve high yields in the condensation of aromatic aldehydes with 1,2-ethanedithiol. chemicalbook.com

Praseodymium triflate : This recyclable catalyst is effective for chemoselective thioacetalization. chemicalbook.com

Silica gel and p-toluenesulfonic acid : These are also useful catalysts that provide good yields of 1,3-dithiolanes. chemicalbook.com

Amberlyst-15, bentonite, and various metal salts : These have been employed for the synthesis of 4-substituted and spiro-1,3-dithiolanes from aldehydes and ketones. chemicalbook.com

An alternative approach to 4-substituted 1,3-dithiolanes involves the reaction of ethylene (B1197577) dibromide with sodium thiosulfate, followed by a reaction with formaldehyde (B43269) or acetone (B3395972) in the presence of hydrochloric acid. chemicalbook.com Furthermore, 1,3-dithiolan-2-one can be synthesized from the reaction of 1,2-ethanedithiol with phosgene. chemicalbook.com

The stability of the 1,3-dithiolane ring under both acidic and basic conditions makes it a valuable protecting group for carbonyl functionalities in multi-step organic syntheses. asianpubs.org

Derivatization of 1,3-Dithiolanes for Subsequent Oxidation

The functionalization of the 1,3-dithiolane ring is a critical step to introduce desired properties or to influence the outcome of the subsequent oxidation. While the parent 1,3-dithiolane can be oxidized directly, introducing substituents can modulate the electronic and steric environment of the sulfur atoms, thereby affecting the oxidation process.

Derivatization can be achieved during the initial synthesis by using substituted aldehydes or ketones. For instance, the use of propionaldehyde, butyraldehyde, or phenylacetaldehyde (B1677652) with 1,2-ethanedisulfenyl chloride yields 2-substituted 1,3-dithiolane-2-carboxaldehydes. acs.org Similarly, reacting ethyl acetoacetate (B1235776) with the disulfenyl chloride produces keto ester dithiolanes. acs.org

The C2 position of 1,3-dithiolanes derived from aldehydes can be deprotonated using a strong base like butyllithium (B86547) (BuLi) to form a 2-lithio-1,3-dithiolane. wikipedia.org However, these organolithium compounds are prone to degradation through the loss of ethylene to form a dithiocarboxylate. wikipedia.orgacs.org This reactivity contrasts with their six-membered counterparts, 1,3-dithianes, which form more stable 2-lithio derivatives. acs.orgscribd.com

Oxidation Protocols for the Formation of this compound

The conversion of a 1,3-dithiolane to its tetraoxide derivative requires potent oxidizing agents capable of transforming the two sulfur atoms into sulfone groups. The choice of oxidant and reaction conditions is paramount to achieving the desired level of oxidation while minimizing side reactions.

Application of Peroxidizing Agents (e.g., Hydrogen Peroxide, m-Chloroperoxybenzoic Acid)

Peroxidizing agents are commonly employed for the oxidation of sulfides.

m-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidant in organic synthesis. wikipedia.org It is known for its ability to oxidize sulfides to sulfoxides and subsequently to sulfones. derpharmachemica.comorganic-chemistry.org The oxidation of 2-substituted-1,3-dithiolanes with m-CPBA has been shown to primarily yield the trans-1-oxide, resulting from the oxidant attacking from the less sterically hindered side. tandfonline.com Further oxidation of the resulting 1,3-dithiolane 1-oxides leads to the formation of trans-1,3-dioxides. tandfonline.com The stereoselectivity of this oxidation can be influenced by the substituent at the 2-position of the dithiolane ring. tandfonline.com For example, the oxidation of 2-tert-butyl-1,3-dithiolane with m-CPBA results in the clean formation of the trans-oxide. tandfonline.com

Hydrogen Peroxide (H₂O₂) is another powerful oxidizing agent. A simple protocol for the deprotection of 1,3-dithiolanes using 30% aqueous hydrogen peroxide activated by an iodine catalyst has been reported to proceed under essentially neutral conditions without significant over-oxidation. organic-chemistry.org

The table below summarizes the oxidation of various 2-substituted-1,3-dithiolanes with m-CPBA.

| 2-Substituent | Oxidizing Agent | Major Product | trans/cis Ratio | Reference |

| Methyl | m-CPBA | trans-1-oxide | 3/2 | tandfonline.com |

| Phenyl | m-CPBA | trans-1-oxide | - | tandfonline.com |

| tert-Butyl | m-CPBA | trans-1-oxide | Cleanly trans | tandfonline.com |

Use of Periodate (B1199274) Oxidants (e.g., Sodium Metaperiodate)

Sodium metaperiodate (NaIO₄) is a versatile oxidizing agent often used for the cleavage of vicinal diols to form aldehydes and ketones. atamankimya.com It is also effective in oxidizing sulfides.

The oxidation of 2-substituted-1,3-dithiolanes with sodium metaperiodate, similar to m-CPBA, primarily affords the trans-1-oxide. tandfonline.com The stereoselectivity of this oxidation is also dependent on the nature of the substituent at the 2-position, with bulkier groups leading to higher trans selectivity. tandfonline.com

The table below shows the results of oxidizing 2-methyl-1,3-dithiolane (B1585268) with sodium metaperiodate.

| Starting Material | Oxidizing Agent | Major Product | trans/cis Ratio | Reference |

| 2-methyl-1,3-dithiolane | Sodium Metaperiodate | trans-1-oxide | 3/2 | tandfonline.com |

Exploration of Other Oxidizing Systems

Beyond peroxidizing agents and periodates, other oxidizing systems have been investigated for the transformation of 1,3-dithiolanes.

Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent capable of oxidizing sulfides. libretexts.org

Oxone® , a potassium peroxymonosulfate-based oxidant, is a versatile and commercially available reagent known to oxidize numerous functional groups. researchgate.net

Molybdenum trioxide (MoO₃) supported on pumice stone has been used for the gas-phase conversion of 1,3-dithiolane-2-thione to 1,3-dithiolan-2-one. nih.gov This process involves the exchange of the exocyclic sulfur for an oxygen atom. nih.gov

The development of new and more efficient oxidizing systems remains an active area of research, with a focus on achieving high yields, selectivity, and environmentally benign reaction conditions.

Stereochemical Control in Multi-Oxidation Pathways

The oxidation of 1,3-dithiolanes to their corresponding tetraoxides proceeds through intermediate sulfoxides. The stereochemical outcome of these oxidation steps is highly dependent on the oxidant used and the substitution pattern of the dithiolane ring.

Oxidation of substituted 2-methyl-1,3-dithiolane and 2-phenyl-1,3-dithiolane (B1617770) with reagents like sodium metaperiodate or m-chloroperoxybenzoic acid predominantly yields the trans-1-oxide. This preference is attributed to the oxidant attacking from the less sterically hindered side of the dithiolane ring. researchgate.net The ratio of trans to cis isomers can vary, with bulkier substituents like a tert-butyl group leading to almost exclusive formation of the trans isomer. researchgate.net Further oxidation of these 1,3-dithiolane 1-oxides results in the formation of trans-1,3-dioxides. researchgate.net

Enzyme-catalyzed oxidations offer another level of stereochemical control. For instance, using certain fungal species like Aspergillus foetidus or Mortierella isabellina, it is possible to achieve enantioselective oxidation of the prochiral sulfur atoms in 1,3-dithiolanes, leading to optically active 1,3-dithiolane 1-oxides with varying enantiomeric excesses. researchgate.net The flavin-containing monooxygenase enzyme system is suggested to be the primary catalyst in the S-oxygenation of 2-aryl-1,3-dithiolanes. researchgate.net

Computational methods and NMR spectroscopy, particularly 13C NMR, are invaluable tools for determining the stereochemistry of the oxidation products. researchgate.netnih.gov The chemical shifts provide significant clues to the conformation and the axial or equatorial orientation of the sulfoxide (B87167) groups. nih.gov

Synthesis of Substituted this compound Derivatives

Strategies for Introducing Alkyl and Aryl Substituents

The introduction of alkyl and aryl substituents onto the 1,3-dithiolane ring is typically achieved prior to the oxidation of the sulfur atoms. The parent 1,3-dithiolane can be synthesized by reacting a carbonyl compound with 1,2-ethanedithiol in the presence of an acid catalyst. organic-chemistry.org By choosing an appropriate aldehyde or ketone, the corresponding 2-substituted 1,3-dithiolane is formed.

For instance, 2-aryl-1,3-dithiolanes can be prepared and subsequently undergo ring fragmentation under basic conditions to form aryl-dithiocarboxylates. nih.gov These intermediates can then be alkylated to produce dithioesters. nih.gov While this demonstrates a method for functionalizing the dithiolane precursor, the direct alkylation or arylation of a pre-formed this compound is less common due to the deactivating effect of the sulfone groups.

Synthesis of Chiral Derivatives

The synthesis of chiral this compound derivatives relies on establishing chirality either in the dithiolane precursor or during the oxidation process. As mentioned previously, enzymatic oxidation can introduce chirality at the sulfur atoms. researchgate.net

Another strategy involves using chiral starting materials. For example, the synthesis of optically enriched β-amino-α-keto amides has been developed from chiral 1,3-dithiolane derivatives. researchgate.net The development of asymmetric oxidation methods, such as those employing chiral oxaziridines, has been crucial for preparing enantiomerically pure sulfoxides, which are precursors to the chiral tetraoxides. orgsyn.org The use of such reagents allows for the synthesis of multigram quantities of chiral 1,3-dithiane (B146892) 1-oxides with high enantiomeric excess, a strategy that can be extended to the 1,3-dithiolane series. orgsyn.org

Formation of Related Tetraoxides (e.g., from 1,3-Dithiane precursors)

The synthetic methodologies for this compound are often applicable to the synthesis of the analogous six-membered ring system, 1,3-dithiane-1,1,3,3-tetraoxide. The preparation of 1,3-dithianes is well-established, typically involving the reaction of 1,3-propanedithiol (B87085) with an aldehyde or ketone. orgsyn.orgquimicaorganica.orgscribd.com

The oxidation of 1,3-dithianes to their corresponding sulfoxides and sulfones follows similar principles to the 1,3-dithiolane series. A variety of oxidizing agents can be employed, including hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium peroxymonosulfate (B1194676) (Oxone®). prepchem.comgoogle.comorganic-chemistry.org The controlled addition of the oxidant is key to achieving either the mono-oxide (sulfoxide) or the tetraoxide (sulfone). For example, using urea-hydrogen peroxide, it's possible to selectively oxidize thioglycosides to either the sulfoxide or the sulfone by adjusting the stoichiometry and reaction temperature. beilstein-journals.org

The anion of 1,3-dithiane is a versatile nucleophile, allowing for the introduction of various substituents at the 2-position before oxidation. scribd.com This "umpolung" reactivity is a cornerstone of modern organic synthesis. organic-chemistry.org Once substituted, the dithiane can be oxidized to the corresponding tetraoxide.

Purification and Isolation Techniques for Oxidized Dithiolane Products

The purification of this compound and its derivatives relies on standard laboratory techniques, chosen based on the physical properties of the product.

Crystallization is a primary method for purifying solid sulfones. google.comresearchgate.net The crude product can be dissolved in a suitable solvent and allowed to crystallize, often resulting in a significant increase in purity. google.com The choice of solvent is critical and may involve a trial-and-error approach to find a system where the sulfone is soluble at high temperatures but sparingly soluble at lower temperatures.

Chromatography is another powerful purification technique. researchgate.net

Flash chromatography using silica gel is commonly employed to separate the desired sulfone from starting materials, byproducts, and partially oxidized intermediates like sulfoxides. prepchem.com A mixture of solvents, such as hexane (B92381) and ethyl acetate, is often used as the eluent. prepchem.com

Thin-layer chromatography (TLC) is a useful analytical tool to monitor the progress of the oxidation reaction and to identify the appropriate solvent system for column chromatography. nih.gov

High-performance liquid chromatography (HPLC) , particularly reverse-phase HPLC, can be used for the purification of more polar or sensitive sulfone derivatives. nih.gov

Extraction is often used during the workup of the reaction mixture to separate the organic product from aqueous reagents and byproducts. researchgate.net The crude product is dissolved in an organic solvent and washed with water or brine. prepchem.com

Distillation is a suitable purification method for liquid sulfones, although many are solids at room temperature. researchgate.net

For aromatic sulfones, a purification step involving dissolution in a caustic solution followed by precipitation through acidification can be effective. google.com The addition of an alcohol can help to keep impurities in solution during the precipitation. google.com

Below is a table summarizing common purification techniques for oxidized dithiolane products:

| Purification Technique | Description | Application |

| Crystallization | A solid product is dissolved in a hot solvent and allowed to cool, forming pure crystals. google.comresearchgate.net | Purification of solid sulfones. |

| Flash Chromatography | A column packed with silica gel is used to separate compounds based on their polarity. prepchem.com | Separation of sulfones from other reaction components. |

| HPLC | A high-pressure system forces a solvent through a column for high-resolution separation. nih.gov | Purification of polar or sensitive sulfone derivatives. |

| Extraction | A technique to separate compounds based on their different solubilities in two immiscible liquids. researchgate.net | Initial workup of the reaction mixture. |

| Distillation | A process of separating the components of a liquid mixture by selective boiling and condensation. researchgate.net | Purification of liquid sulfones. |

Reaction Mechanisms and Transformational Pathways Involving 1,3 Dithiolane 1,1,3,3 Tetraoxide

Elucidation of Oxidation Mechanisms to Sulfones

The conversion of 1,3-dithiolanes to their corresponding 1,1,3,3-tetraoxides is a process of oxidation. This transformation typically involves the sequential oxidation of the two sulfur atoms in the dithiolane ring to their highest oxidation state, the sulfone. Various oxidizing agents can be employed for this purpose, and the mechanism generally proceeds through intermediate sulfoxides.

The oxidation can be achieved using strong oxidants. For instance, microbial oxidation of 1,3-dithiolanes has been shown to produce 1,3-dithiolane-1-oxides with a high degree of enantiomeric excess. chemicalbook.com Chemical methods often provide a more direct, albeit less selective, route to the sulfone. The choice of oxidant and reaction conditions can influence the outcome, sometimes allowing for the isolation of the intermediate monosulfoxide or disulfoxide. For example, the oxidation of 2-substituted 1,3-dithianes has been studied, where asymmetric oxidation can lead to chiral 1,3-dithiane (B146892) 1-oxides. rsc.orgnii.ac.jp While this research focuses on the six-membered ring analogue, the principles of selective oxidation are relevant to the five-membered dithiolane system. The complete oxidation to the tetraoxide requires harsher conditions or a stoichiometric excess of the oxidizing agent.

Ring Expansion Reactions of Dithiolane Systems

Dithiolane systems, including the tetraoxide derivative, can undergo fascinating ring expansion reactions, leading to the formation of larger sulfur-containing heterocyclic rings. These transformations often involve skeletal rearrangements and are influenced by the reaction conditions.

Mechanisms of 1,2-Sulfur Migration in Dithiolanes

Formation of Larger Sulfur-Containing Heterocycles via Rearrangement

The rearrangement of dithiolane systems can lead to the formation of larger heterocycles. For instance, treatment of 1,3-dithiolane (B1216140) with tungsten hexachloride (WCl6) in dimethyl sulfoxide (B87167) (DMSO) has been reported to yield dithiin, a six-membered ring-expanded product. chemicalbook.com Although this example pertains to the parent 1,3-dithiolane, it demonstrates the potential for ring expansion within this class of compounds. The high oxidation state of the sulfur atoms in 1,3-dithiolane-1,1,3,3-tetraoxide would significantly influence the electronic nature of the ring and its susceptibility to rearrangement, potentially favoring pathways that accommodate the electron-withdrawing sulfone groups. The synthesis of larger heterocycles like diazepines from smaller rings is a well-established strategy in organic chemistry. nih.govrsc.org

Influence of Reaction Conditions on Ring Expansion Products

The outcome of ring expansion reactions is highly dependent on the specific reaction conditions employed. Factors such as the choice of reagent, solvent, temperature, and the nature of substituents on the dithiolane ring can all play a crucial role in directing the reaction towards a particular product. For example, in the ring expansion of oxindoles to quinolinones, the choice of base and counterion was found to be critical for the success of the transformation. ethz.ch Similarly, a thiol-mediated cascade reaction for converting indoles into quinolines proceeds through a series of steps including ring expansion, with the reaction conditions being mild. researchgate.net These examples highlight the sensitivity of rearrangement reactions to the experimental parameters, a principle that undoubtedly applies to the ring expansion of this compound.

Cleavage and Deprotection Reactions of Dithiolane Derivatives

1,3-Dithiolanes are widely used as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. researchgate.netasianpubs.org The cleavage, or deprotection, of the dithiolane ring to regenerate the carbonyl group is a crucial step in many synthetic sequences. A variety of reagents have been developed for this purpose, often involving oxidative or electrophilic cleavage of the C-S bonds. chemicalbook.comresearchgate.net

Common reagents for the ring opening of 1,3-dithiolanes include copper(II) chloride-adsorbed silica (B1680970) gel, thionyl chloride, and N-bromosuccinimide (NBS) in acetone (B3395972). chemicalbook.com A mild and efficient method for the deprotection of 1,3-dithiolanes utilizes a mixture of polyphosphoric acid and acetic acid. asianpubs.org Another protocol employs 30% hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system, which is notable for its mildness and tolerance of various other protecting groups. The development of green processes for deprotection is also an active area of research. researchgate.net The presence of the four oxygen atoms in this compound would make the ring more electron-deficient and could potentially influence the choice of deprotection method.

Table 1: Reagents for the Deprotection of 1,3-Dithiolane Derivatives

| Reagent System | Conditions | Reference |

|---|---|---|

| CuCl₂-adsorbed silica gel | Varies | chemicalbook.com |

| Thionyl chloride | Varies | chemicalbook.com |

| P₂I₄/Ac₂O | Varies | chemicalbook.com |

| Amberlyst-15 | Varies | chemicalbook.com |

| NBS in acetone | Varies | chemicalbook.com |

| Thallium(III) nitrate (B79036) in methanol | Varies | chemicalbook.com |

| HgCl₂/CdCO₃ | Varies | chemicalbook.com |

| Polyphosphoric acid and acetic acid | 20-45 °C | asianpubs.org |

| 30% H₂O₂ and I₂ (catalyst) | Aqueous micellar system |

Reactivity as Dienophiles in Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. chemistrysteps.com The reactivity of a dienophile in this reaction is significantly enhanced by the presence of electron-withdrawing groups. youtube.comlibretexts.orglibretexts.orgsocratic.org These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. chemistrysteps.comsocratic.org

Given that the two sulfone groups in this compound are strongly electron-withdrawing, the double bond within a substituent attached to the dithiolane ring would be activated towards Diels-Alder reactions. While direct examples involving this compound as a dienophile are not explicitly detailed in the provided search results, the underlying principles of Diels-Alder reactivity strongly support this potential. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.orglibretexts.org

Table 2: Factors Influencing Diels-Alder Reactivity

| Factor | Effect on Dienophile Reactivity | Reference |

|---|---|---|

| Electron-withdrawing groups | Increases reactivity | youtube.comlibretexts.orglibretexts.orgsocratic.org |

| Weak π bond | Enhances reactivity | youtube.com |

| Release of ring strain | Can enhance reactivity | youtube.com |

| Conjugation with the double bond | Typically increases reactivity | libretexts.org |

Thermal Transformations of this compound and Related Compounds

The thermal stability of sulfones is highly dependent on the chemical environment of the sulfonyl group. researchgate.net While aliphatic sulfones can be thermally stable, the introduction of ring strain or particular substitution patterns can lead to decomposition through specific pathways. Flash vacuum pyrolysis (FVP) is a technique used to study such unimolecular decomposition reactions in the gas phase at high temperatures and low pressures. scripps.edu

Pyrolysis Pathways Leading to Thiocarbonyl Compounds and Sulfines

While direct studies on the flash vacuum pyrolysis of the parent this compound are not extensively detailed in the available literature, research on substituted derivatives provides insight into potential decomposition pathways. The pyrolysis of substituted 2-ethenyl-1,3-dithiolane 1,1-dioxides, which are structurally related to the tetraoxide, has been investigated. semanticscholar.org

For instance, the flash vacuum pyrolysis of 2-ethenyl-1,3-dithiolane 1,1-dioxides has been shown to yield substituted 2-propenethials, which are a class of thiocarbonyl compounds. semanticscholar.org This transformation suggests a reaction pathway involving the elimination of sulfur dioxide. The pyrolysis of 2-(2-phenylethenyl)-1,3-dithiolane 1,1-dioxide, for example, results in the formation of 3-phenyl-2-propenethial, which can then undergo further reactions such as dimerization. semanticscholar.org

The general pyrolysis procedure for these related compounds involves heating a sample in a furnace at temperatures ranging from 430-600°C under high vacuum (approximately 10⁻⁴ torr). The volatile products are then collected in a cold trap cooled by liquid nitrogen. semanticscholar.org

Although the formation of sulfines (thioketone S-oxides) is a known transformation for some sulfur compounds, specific evidence for their formation from the pyrolysis of this compound is not prominently featured in the reviewed literature. The thermal decomposition of sulfones is a known route to generate sulfur dioxide. researchgate.netacs.org

Synthesis of Vinyl Sulfones from Dithiolane Tetraoxides

A significant transformation of 1,3-dithiolane-1,1,3,3-tetraoxides is their conversion into vinyl sulfones. This reaction provides a novel and high-yield approach to these synthetically useful intermediates. researchgate.netnih.gov Vinyl sulfones are valuable in organic synthesis as they can act as Michael acceptors and participate in cycloaddition reactions. acs.org

The synthesis is achieved by treating a 1,3-dithiolane tetraoxide with a catalytic amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), in ethanol (B145695). researchgate.net While other bases like sodium ethoxide, DABCO, potassium tert-butoxide, and sodium hydride can also effect the transformation, Hünig's base has been found to give the highest yields. researchgate.net

The proposed mechanism for this transformation involves an initial deprotonation of the dithiolane tetraoxide, followed by a ring-opening to form a sulfinate intermediate. This intermediate then loses sulfur dioxide (SO₂), and subsequent protonation yields the final vinyl sulfone product. researchgate.net

The versatility of this method is demonstrated by the successful synthesis of various vinyl sulfones from differently substituted 1,3-dithiolane tetraoxides. The parent compounds are themselves readily prepared in good yields through a two-step dithioketalization and oxidation sequence. researchgate.net

Below is a table summarizing the synthesis of various vinyl sulfones from their corresponding 1,3-dithiolane tetraoxides.

| Starting Dithiolane Tetraoxide (3) | R Group | Vinyl Sulfone Product (5) | Reaction Time (h) | Product State |

| 3a | Me | 1-Phenylethyl vinyl sulfone (5a) | 19 | Oil |

| 3b | Et | 1-Phenylpropyl vinyl sulfone (5b) | 31 | Oil |

| 3c | i-Pr | 2-Methyl-1-phenylpropyl vinyl sulfone (5c) | 41 | Oil |

| 3d | Ph | Diphenylmethyl vinyl sulfone (5d) | 21 | Solid (mp 68-71 °C) |

Table based on data from Love and Chao, 1993. researchgate.net

Structural and Conformational Elucidation of 1,3 Dithiolane 1,1,3,3 Tetraoxide and Its Analogues

Spectroscopic Analysis for Structural Characterization

Spectroscopy is a cornerstone in the structural analysis of 1,3-dithiolane-1,1,3,3-tetraoxide, offering a detailed view of the molecule's connectivity and geometry in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of cyclic molecules like 1,3-dithiolane (B1216140) derivatives. For the related six-membered ring compound, 1,3-dithiane-1,1,3,3-tetraoxide, the ¹H NMR spectrum in DMSO-d₆ provides key conformational data. nih.gov It shows a singlet for the two protons at the C2 position (δ = 5.238 ppm), a triplet for the four protons at the C4 and C6 positions (δ = 3.370 ppm), and a pentet for the two protons at the C5 position (δ = 2.260 ppm). nih.gov

The ¹³C NMR spectrum of 1,3-dithiane-1,1,3,3-tetraoxide further supports the structural assignment with signals at δ = 70.12 (C2), 50.09 (C4/C6), and 17.60 (C5). nih.gov For substituted 1,3-dithiolane analogues, such as 1-oxo-1,3-dithiolanes, NMR studies reveal that the five-membered ring predominantly adopts envelope conformations. nih.gov

Long-range couplings, like the four-bond coupling (⁴JHH), are particularly sensitive to the dihedral angles between protons and can provide detailed conformational information, although specific ⁴JHH values for the parent this compound are not prominently reported in the provided search results. The Karplus relationship, which correlates the magnitude of vicinal coupling constants to the dihedral angle, is a fundamental principle in the conformational analysis of such ring systems. miamioh.edu

Table 1: NMR Data for 1,3-Dithiane-1,1,3,3-tetraoxide in DMSO-d₆ nih.gov

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | C2-H | 5.238 | Singlet | - |

| ¹H | C4/C6-H | 3.370 | Triplet | ³J = 5 |

| ¹H | C5-H | 2.260 | Pentet | ³J = 6 |

| ¹³C | C2 | 70.12 | - | - |

| ¹³C | C4/C6 | 50.09 | - | - |

| ¹³C | C5 | 17.60 | - | - |

NMR spectroscopy is instrumental in distinguishing between isomers and determining the stereochemistry of substituted dithiolane analogues. For instance, in studies of 1-oxo-1,3-dithiolane derivatives, NMR was used to characterize the cis and trans isomers, which were initially separated by thin-layer chromatography. nih.gov The distinct chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra for each isomer allow for unambiguous structural assignment. nih.gov

In more complex systems, such as 1,3-diol acetonides, ¹³C NMR chemical shifts of the acetonide carbons and methyl groups are diagnostic for the relative stereochemistry. A well-established correlation shows that syn isomers have acetonide methyl resonances around 19 and 30 ppm, whereas anti isomers show resonances for both methyl groups between 24-25 ppm. univ-lemans.fr This method provides a reliable way to assign stereochemistry in polyol chains after derivatization. univ-lemans.fr Nuclear Overhauser Effect (NOE) experiments are also crucial, as they identify protons that are close in space, helping to elucidate the relative configuration of substituents on the ring. wordpress.com

Mass spectrometry (MS) provides essential information about the molecular weight and structural features of a compound through fragmentation analysis. The molecular weight of this compound is 170.21 g/mol . chemeo.com High-resolution mass spectrometry (HRMS) on the related 1,3-dithiane-1,1,3,3-tetraoxide has been performed in negative ion mode, with a calculated m/z of 182.9786 for the [M-H]⁻ ion ([C₄H₇O₄S₂]⁻) and an observed m/z of 182.9803. nih.gov

Electron ionization mass spectrometry (EIMS) of cyclic compounds often leads to characteristic fragmentation patterns. For silylated derivatives of dihydroxylated cyclic compounds, a key fragmentation involves the transannular cleavage of a heterocyclic ring. nih.gov While specific fragmentation data for the parent this compound is not detailed in the search results, analysis of related structures suggests that cleavage of the dithiolane ring and loss of SO₂ are plausible fragmentation pathways.

For chiral analogues of this compound, Circular Dichroism (CD) spectroscopy is a vital technique for determining absolute stereochemistry. chiralabsxl.comlibretexts.org CD measures the differential absorption of left and right-circularly polarized light by a chiral molecule. libretexts.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, and enantiomers will produce mirror-image spectra. chiralabsxl.com

The absolute configuration of a chiral compound can often be determined by comparing its experimental CD spectrum to that of a known compound with a similar structure or by using theoretical calculations. chiralabsxl.com Another powerful technique is the exciton (B1674681) chirality method, which can be applied when a molecule contains two or more interacting chromophores. The sign of the resulting Cotton effects in the CD spectrum can reveal the spatial relationship between these chromophores, allowing for a definitive assignment of the absolute configuration. wordpress.com

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of the analogous six-membered ring, 1,3-dithiane-1,1,3,3-tetraoxide, has been determined, providing a model for the types of interactions that might be expected. nih.goviucr.org This compound crystallizes in the monoclinic space group Pn with two molecules per unit cell (Z = 2). nih.goviucr.org The analysis revealed a complex network of C—H⋯O intermolecular contacts that dictate the crystal packing. nih.goviucr.org The dithiane ring itself adopts a conformation where axial and equatorial positions can be clearly distinguished. nih.gov

For substituted 1,3-dithiolane derivatives, X-ray diffraction is crucial for assigning the absolute configuration of chiral centers. In one study, the absolute configuration of a chiral dithiolane-based synthon was definitively established through X-ray analysis of a derivative, which in turn allowed the assignment of the precursor. nih.gov Such analyses provide precise data on the conformation of the dithiolane ring, which can exist in various states such as envelope or twisted forms depending on substitution and crystal packing forces. nih.gov

Table 2: Crystal Data for 1,3-Dithiane-1,1,3,3-tetraoxide nih.goviucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₈O₄S₂ |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 4.9472 (5) |

| b (Å) | 9.9021 (10) |

| c (Å) | 7.1002 (7) |

| β (°) | 91.464 (3) |

| Volume (ų) | 347.88 (6) |

| Z | 2 |

Investigation of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds)

The crystal structure of 1,3-dithiane-1,1,3,3-tetraoxide, a related six-membered ring analogue, provides a valuable model for understanding the intermolecular forces at play. Its structure is characterized by a complex network of C-H···O hydrogen bonds. nih.govnih.gov Methylene (B1212753) groups adjacent to sulfone groups possess polarized hydrogen atoms, making them potential hydrogen bond donors. nih.gov In the crystal lattice, molecules are arranged in stacks, and these stacks are held together by numerous C-H···O contacts. nih.goviucr.org These interactions primarily involve axial hydrogen atoms on one molecule and axial oxygen atoms on an adjacent molecule. nih.goviucr.org

While these C-H···O contacts are numerous, none are exceptionally short, with all being greater than 2.4 Å. nih.govnih.gov The interactions are not simple, linear hydrogen bonds; instead, they are often bifurcated or involve three or four neighboring atoms. nih.govnih.gov Each oxygen atom in the structure interacts with four hydrogen atoms, forming a distorted quadrilateral with O···H contact distances ranging from 2.44 to 3.09 Å. iucr.org This intricate network of hydrogen bonds is a key factor in the high melting and decomposition temperatures observed for this class of compounds. iucr.org The study of such interactions is crucial for crystal engineering, as they dictate the packing and properties of molecular crystals. rsc.org

Conformational Analysis in the Crystalline State

X-ray diffraction analysis is a powerful tool for determining the precise three-dimensional arrangement of atoms in a crystal, providing a definitive look at the molecule's conformation in the solid state. For instance, the crystal structure of 1,3-dithiane-1,1,3,3-tetraoxide has been determined to be monoclinic. nih.govnih.gov The bond distances and angles are similar to those of the related 1,4-disulfone, with minor distortions due to the different placement of the sulfonyl groups. nih.goviucr.org

In some derivatives of 1,3-dithiolane, positional disorder can be observed in the crystalline state, where the molecule adopts more than one conformation within the same crystal lattice. unimore.it For example, a study on a chiral 1,3-dithiolane derivative revealed two alternative conformations of the 1,3-dithiolane ring, coexisting in a refined ratio of approximately 0.64:0.36. unimore.it Despite this disorder, the fundamental stereochemistry of the chiral centers can often be unequivocally established. unimore.it

Conformational Dynamics and Energetics

The five-membered ring of 1,3-dithiolane is not planar and undergoes conformational changes. The study of these dynamics and the relative energies of different conformers is essential for understanding the molecule's behavior and reactivity.

Chair, Boat, and Envelope Conformations

While the terms "chair" and "boat" are most famously associated with the six-membered cyclohexane (B81311) ring, analogous puckered conformations exist for five-membered rings like 1,3-dithiolane. khanacademy.orgqmul.ac.ukwikipedia.org For five-membered rings, the most common non-planar conformations are the "envelope" and "twist" (or half-chair) forms. khanacademy.orgqmul.ac.uk

Envelope Conformation: In this arrangement, four of the ring atoms are coplanar, while the fifth atom is puckered out of the plane, resembling a flap on an envelope. khanacademy.orgcazypedia.org

Twist (Half-Chair) Conformation: Here, three atoms are in a plane, with the other two atoms displaced on opposite sides of the plane. qmul.ac.uk

The specific conformation adopted by a 1,3-dithiolane derivative can be influenced by the nature and position of substituents on the ring. researchgate.net

Relative Energies of Conformers and Conformational Preferences

The different conformations of a molecule are not equally stable. The relative energies of these conformers determine their population at a given temperature. Computational methods, such as density functional theory (DFT), are often employed to calculate the relative energies of different conformers. researchgate.net

For substituted 1,3-dithiolane-1-oxides, it has been shown that the sulfoxide (B87167) group's orientation (axial vs. equatorial) significantly impacts the conformational preference. researchgate.net In many cases, conformations with an axial S=O group are found to be energetically dominant. researchgate.net However, in specific instances, a mixture of conformers, including both axial and equatorial S=O forms, can coexist. researchgate.net The relative energies of these conformations are influenced by a balance of steric and electronic effects within the molecule.

Computational and Theoretical Investigations of 1,3 Dithiolane 1,1,3,3 Tetraoxide

Quantum Chemical Approaches for Molecular Geometry Optimization

Quantum chemical calculations are a fundamental tool for determining the optimized geometries of molecules, providing insights into their structures and characteristics. arxiv.org The process of geometry optimization involves finding the atomic coordinates that correspond to the minimum energy of a molecule on its potential energy surface. arxiv.org This is achieved by iteratively calculating the energy and gradients of the molecule while systematically adjusting its atomic coordinates. arxiv.org

For cyclic sulfur-containing compounds like 1,3-dithiolane-1,1,3,3-tetraoxide, computational methods are employed to estimate the relative energies of different conformations. nih.gov These calculations help in understanding the structural and stereochemical aspects of such molecules. nih.gov Fragment-based quantum chemical approaches, such as the electrostatically embedded generalized molecular fractionation with conjugate caps (B75204) (EE-GMFCC) method, have been developed to handle large systems like proteins and can be applied to smaller cyclic compounds to obtain accurate molecular geometries. rsc.org These methods have been shown to provide results comparable to full system quantum mechanical calculations. rsc.org

The choice of computational method and basis set is crucial for obtaining reliable results. Various approaches have been proposed to improve the efficiency of geometry optimization without compromising accuracy. arxiv.org For instance, methods have been developed to estimate the execution times for geometry optimization at different levels of theory, allowing for an informed selection of the most appropriate computational strategy. arxiv.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used tool for investigating the electronic structure and properties of various molecules, including those containing sulfur. nih.govsemanticscholar.orgmdpi.com DFT calculations provide valuable mechanistic insights and are frequently used to support experimental findings in the study of molecular conformation and reaction mechanisms. nih.govmdpi.com

In the context of sulfur-containing heterocycles, DFT has been employed to study conformational preferences and the role of stereoelectronic interactions. For example, in studies of 2-carbomethoxy substituted 1,3-dioxane, 1,3-oxathiane, and 1,3-dithiane (B146892), DFT calculations revealed that while delocalizing interactions are present in all systems, ring strain can override the preference for an axial substituent in some cases. researchgate.net Specifically for methyl-2-carboxylate-1,3-dithiane, hyperconjugative interactions, lower ring strain, and non-bonded interactions favor the axial isomer. researchgate.net

DFT is also utilized to investigate the behavior of molecules under external influences, such as electric fields. Studies on energetic materials have shown that an external electric field can alter trigger bond lengths, sensitivity, and chemical reactivity. nih.gov These computational approaches allow for a detailed analysis of how electronic properties and molecular stability are affected by environmental factors.

Analysis of Electronic Structure and Bonding

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for understanding intramolecular bonding and interactions. materialsciencejournal.org It allows for the investigation of hyperconjugative interactions and charge delocalization, which contribute to molecular stability. materialsciencejournal.org The core principle of NBO analysis is the interpretation of the electronic wavefunction in terms of localized, Lewis-type (bond or lone pair) and non-Lewis (antibonding or Rydberg) orbitals. materialsciencejournal.org The delocalization of electron density between these orbitals signifies a stabilizing donor-acceptor interaction. materialsciencejournal.org

Hyperconjugative interactions, often described as weak departures from a strictly localized Lewis structure, are crucial non-covalent effects. researchgate.net These interactions, such as σ → σ* transitions, play a significant role in determining molecular geometry and stability. researchgate.net NBO analysis quantifies the energy of these interactions, providing insights into their importance. researchgate.net For example, in salicylanilide (B1680751) derivatives, NBO analysis has shown that the transfer of electron density from lone pairs of oxygen, chlorine, and nitrogen to antibonding orbitals of C-C, C-O, and C-N bonds leads to intramolecular charge transfer and stabilization of the molecule. materialsciencejournal.org

The strength of hyperconjugative interactions can be influenced by the surrounding medium. nih.gov NBO analysis has been shown to accurately predict the populations of different conformers (axial and equatorial) of substituted tetrahydropyrans in both the gas phase and in aqueous solution, highlighting the method's ability to account for environmental effects on the anomeric effect. nih.gov

Electron Density Functions and Topological Analysis

The topological analysis of electron density provides deep insights into the nature of chemical bonding. york.ac.uk This approach, often utilizing the Quantum Theory of Atoms in Molecules (QTAIM), examines the critical points in the electron density (ρ(r)) and its Laplacian (∇²ρ(r)). semanticscholar.orgnih.gov The Laplacian of the electron density helps to identify regions of charge concentration and depletion. nih.gov

The analysis of electron density and its derivatives is performed to understand bonding features. nih.gov For instance, the Non-Covalent Interactions (NCI) index, which is based on the reduced density gradient, is a useful tool for identifying and visualizing non-covalent interactions within a molecule. semanticscholar.org This method helps to confirm the presence of interactions that are not immediately apparent from the molecular structure alone. semanticscholar.org

Topological analysis has been applied to various systems to characterize bonding. uniautonoma.edu.co By evaluating topological parameters at bond critical points, one can gain a quantitative understanding of bond strength and type. uniautonoma.edu.co For example, high values of electron density and negative values of its Laplacian at a bond critical point are indicative of a strong covalent bond. uniautonoma.edu.co

Anomeric Effects in Sulfur-Containing Ring Systems

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon of a heterocyclic ring to adopt an axial orientation, despite potential steric hindrance. This effect is often attributed to hyperconjugation, specifically the interaction between a lone pair (n) on a heteroatom and the antibonding orbital (σ*) of an adjacent bond. nih.gov

In sulfur-containing ring systems like 1,3-dithiane, stereoelectronic interactions, including the anomeric effect, have been studied computationally. nih.gov These studies have shown that a balance of several hyperconjugative interactions, such as n(p)(X) → σ*(C-H)ax, is necessary to explain the observed bond lengths and conformational preferences. nih.govresearchgate.net

The nature of the heteroatoms in the ring significantly influences the strength and consequences of these stereoelectronic effects. For instance, in 1,3-dithiane, the longer C-S bonds distort the ring, which in turn increases the overlap between certain σ and σ* orbitals, enhancing the corresponding hyperconjugative interactions. nih.govresearchgate.net Computational studies have demonstrated that the balance of these interactions is in good agreement with the relative C-H bond lengths in these systems. nih.govresearchgate.net

Molecular Modelling and Dynamics Simulations

Molecular modelling and dynamics simulations are powerful computational techniques used to study the structure, dynamics, and interactions of molecules. nih.govnih.gov Molecular modelling encompasses a range of methods to build and visualize molecular structures and predict their properties. nih.gov

Molecular dynamics (MD) simulations, in particular, provide a time-resolved picture of molecular motion. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, diffusion, and other dynamic processes. nih.gov For example, MD simulations have been used to study the dynamics of 1,3-butadiene (B125203) adsorbed in a zeolite, revealing different time scales for its translational motion and providing details about its rotational diffusion. nih.gov

These computational tools are also valuable in understanding reaction mechanisms. For instance, in the formation of 1,3-dithiolanes, molecular modelling can help to propose and evaluate potential reaction pathways. nih.gov By examining the energetics of different intermediates and transition states, researchers can gain a deeper understanding of the underlying chemical processes.

Theoretical Prediction of Spectroscopic Parameters

Computational and theoretical chemistry serve as powerful tools for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. However, a detailed theoretical investigation specifically targeting the spectroscopic parameters of this compound is not extensively documented in publicly available research. Despite this, the methodologies for such predictions are well-established, and studies on structurally related compounds, such as 1,3-dithiolane (B1216140) and its derivatives, provide a framework for how such an analysis would be conducted.

Theoretical predictions of spectroscopic parameters typically involve high-level quantum mechanical calculations. These computations can forecast various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Infrared (IR) vibrational frequencies and intensities.

For instance, in the study of related 1-oxo-1,3-dithiolanes, computational methods have been effectively used to estimate the relative energies of different conformations, ¹H-¹H coupling constants, and both ¹H and ¹³C chemical shifts. nih.gov These theoretical calculations have shown good agreement with experimental data, supporting the structural characterization of these sulfur-containing heterocyclic compounds. nih.gov The process often involves geometry optimization of the molecular structure followed by the calculation of spectroscopic properties at a specific level of theory and basis set.

While specific predicted data for this compound is not available, a hypothetical computational study would likely involve the following steps:

Geometry Optimization: The three-dimensional structure of the this compound molecule would be optimized to find its most stable conformation using methods like Density Functional Theory (DFT).

Frequency Calculations: Following optimization, vibrational frequency calculations would be performed to predict the IR spectrum. This would help in identifying the characteristic vibrational modes of the molecule, particularly the symmetric and asymmetric stretching frequencies of the sulfone (SO₂) groups, which are expected to be prominent.

NMR Chemical Shift Calculations: The ¹H and ¹³C NMR chemical shifts would be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts would then be compared to a reference compound (e.g., tetramethylsilane, TMS) to provide predicted chemical shift values.

Given the absence of direct research on the theoretical spectroscopic parameters of this compound, the following tables represent a hypothetical structure for the presentation of such data, based on the types of parameters typically reported in computational studies of similar molecules.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C2-H | Data not available |

| C4/C5-H | Data not available |

| C2 | Data not available |

| C4/C5 | Data not available |

No specific computational data for the NMR chemical shifts of this compound were found in the searched literature.

Table 2: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| SO₂ symmetric stretch | Data not available |

| SO₂ asymmetric stretch | Data not available |

| CH₂ symmetric stretch | Data not available |

| CH₂ asymmetric stretch | Data not available |

| C-S stretch | Data not available |

No specific computational data for the IR vibrational frequencies of this compound were found in the searched literature.

The study of related sulfur-containing heterocycles demonstrates the utility of computational methods in elucidating their structural and spectroscopic properties. nih.govnih.gov Future theoretical investigations on this compound would be invaluable in providing a deeper understanding of its molecular characteristics.

Advanced Analytical Methodologies for 1,3 Dithiolane 1,1,3,3 Tetraoxide Research

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and purification of 1,3-Dithiolane-1,1,3,3-tetraoxide and its related compounds from complex reaction mixtures. Various chromatographic methods are employed to achieve high levels of purity and to isolate specific isomers.

Thin Layer Chromatography (TLC) for Product Separation

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions and for the initial separation of products. chemistryhall.com In the context of this compound synthesis, TLC allows chemists to quickly assess the conversion of starting materials to products and to identify the presence of any byproducts. chemistryhall.comyoutube.com The separation is based on the differential partitioning of the compounds between a stationary phase, typically silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or mixture of solvents.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the precise quantitative analysis and purity assessment of this compound. This technique offers high resolution and sensitivity, making it ideal for separating complex mixtures and determining the exact composition of a sample.

Reverse-phase HPLC is a commonly employed mode for the analysis of this compound and its derivatives. sielc.com In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For instance, a mobile phase consisting of acetonitrile (B52724), water, and an acid such as phosphoric acid or formic acid (for mass spectrometry compatibility) can be used for the separation. sielc.com The method's parameters, including the gradient and flow rate, can be optimized to achieve the desired separation. For example, a linear gradient from 100% of an aqueous buffer (like 0.05 M ammonium (B1175870) acetate) to 100% acetonitrile over a set time can be effective. researchgate.net

The selection of the column is crucial for successful separation. Columns like the Newcrom R1, a reverse-phase column with low silanol (B1196071) activity, are suitable for analyzing compounds like 1,3-Dithiane (B146892), 1,1,3,3-tetraoxide, a related compound. sielc.com The choice of detector is also important. While UV detectors are common, for compounds lacking a strong chromophore, alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used, especially when a non-volatile buffer is part of the mobile phase. sielc.com

Table 1: HPLC Method Parameters for Analysis of Related Dithiolane Derivatives

| Parameter | Value | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile and Trifluoroacetic Acid | nih.gov |

| Elution Mode | Isocratic or Gradient | nih.gov |

| Detection | UV-Vis | nih.gov |

| Quantification Limit | 100-200 nM | nih.gov |

Preparative Separation of Isomers

The synthesis of substituted 1,3-dithiolane-1,1,3,3-tetraoxides can often lead to the formation of stereoisomers. The separation of these isomers is crucial for studying their individual biological activities and chemical properties. Preparative chromatography, which is essentially a scaled-up version of analytical chromatography, is the primary method for isolating these isomers in sufficient quantities for further research.

Preparative Thin Layer Chromatography (Prep TLC) can be used for small-scale separations. chemistryhall.com This involves using larger and thicker TLC plates to separate milligrams to grams of a mixture. chemistryhall.com After development, the bands corresponding to the different isomers are scraped from the plate, and the compounds are extracted from the stationary phase.

For larger scale separations, preparative HPLC is the method of choice. The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes. sielc.com The conditions developed during analytical HPLC are often scalable to a preparative method, allowing for the efficient isolation of pure isomers.

Spectroscopic Techniques for Isomer Differentiation

Spectroscopic methods are vital for differentiating between the isomers of substituted 1,3-dithiolane-1,1,3,3-tetraoxides. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) can be used to determine the relative stereochemistry of the substituents on the dithiolane ring.

For example, the spatial relationship between different protons in a molecule can be determined through NOE experiments. An observed NOE between two protons indicates that they are in close proximity in space, which can help in assigning the cis or trans configuration of substituents.

Advanced Structural Characterization Methods

For an unambiguous determination of the three-dimensional structure of this compound and its derivatives, X-ray crystallography is the gold standard. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of all atoms in the molecule, providing a definitive structural assignment, including absolute stereochemistry if a suitable derivative is used.

In addition to X-ray crystallography, advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can also provide valuable structural information.

Applications of 1,3 Dithiolane 1,1,3,3 Tetraoxide in Organic Synthesis Methodology and Materials Chemistry Research

Role as a Synthetic Equivalent and Building Block

While specific, documented examples of 1,3-dithiolane-1,1,3,3-tetraoxide as a direct precursor in the synthesis of complex molecules are limited in readily available literature, its structural features suggest potential applications as a synthetic equivalent and a versatile building block. The chemistry of sulfones is well-established, allowing for informed predictions about the reactivity and synthetic utility of this particular tetraoxide.

Precursors for Complex Molecular Architectures

The this compound ring system can be considered a latent functionality that, upon transformation, can give rise to more complex molecular structures. The parent 1,3-dithiolane (B1216140) is readily synthesized from an aldehyde or ketone and 1,2-ethanedithiol (B43112). chemicalbook.com Subsequent oxidation of the sulfur atoms to the sulfone state yields the tetraoxide. chemistry-chemists.com This transformation itself makes the dithiolane ring more than just a protecting group; it activates the adjacent methylene (B1212753) protons, opening avenues for further functionalization.

The high oxidation state of the sulfur atoms significantly influences the reactivity of the ring. The strong electron-withdrawing nature of the two sulfone groups enhances the acidity of the protons at the C-2 position. utk.edu This increased acidity, a key feature of such cyclic disulfones, makes the C-2 carbon a potential site for deprotonation and subsequent reaction with electrophiles, thereby serving as a building block for more elaborate molecules. While the stability of the resulting carbanion from 1,3-dithiolanes can be lower than that of the corresponding 1,3-dithianes, the principle of using such activated methylene compounds as nucleophiles is a cornerstone of organic synthesis. chemicalbook.com

Strategies for Carbon-Carbon Bond Formation (e.g., acyl anion equivalents, masked carbonyls)

The concept of using 1,3-dithianes as "masked carbonyls" or "acyl anion equivalents" is a powerful strategy in organic synthesis. organic-chemistry.orgnih.gov This "umpolung" (polarity reversal) allows the normally electrophilic carbonyl carbon to act as a nucleophile. By analogy, this compound could potentially serve a similar role, albeit with modified reactivity due to the sulfone groups.

Deprotonation of the C-2 position would generate a nucleophilic carbon that can react with various electrophiles, such as alkyl halides or other carbonyl compounds. Subsequent manipulation of the sulfone groups could then unmask a carbonyl functionality or lead to other transformations.

One of the classic reactions of α-halo sulfones is the Ramberg-Bäcklund reaction, which provides a method for the formation of alkenes. organic-chemistry.orgwikipedia.org An appropriately substituted this compound could potentially undergo a Ramberg-Bäcklund type rearrangement to furnish a strained cyclic alkene. The reaction involves the formation of an intermediate thiirane (B1199164) dioxide, which then extrudes sulfur dioxide to yield the alkene. organic-chemistry.orgwikipedia.org

Furthermore, the electron-withdrawing sulfone groups render the β-carbon of a potential C-2 substituent susceptible to nucleophilic attack, making the system a potential Michael acceptor. masterorganicchemistry.com This allows for conjugate addition reactions, another important method for carbon-carbon bond formation.

Integration into Novel Synthetic Routes

Although not widely reported, the unique reactivity of this compound could be integrated into novel synthetic routes. Its bifunctional nature, with two highly oxidized sulfur atoms, could be exploited in cascade reactions or in the synthesis of sulfur-containing heterocycles. The cleavage of the dithiolane ring under various conditions can lead to diverse products. chemicalbook.com For instance, reductive or oxidative cleavage could provide access to different functional groups, expanding its synthetic utility beyond that of a simple masked carbonyl.

Exploration in Materials Science Research (Methodological Focus)

The incorporation of sulfone groups into polymers is known to enhance their thermal stability, mechanical strength, and gas permeability. While there is no extensive research specifically on polymers derived from this compound, the properties of other sulfone-containing polymers provide a basis for potential applications. google.com

The high polarity and thermal stability associated with the sulfone functionality could make polymers incorporating the this compound moiety interesting candidates for high-performance engineering plastics or as components in polymer electrolytes. The rigid, five-membered ring could also impart specific conformational constraints on a polymer backbone, influencing its macroscopic properties.

From a methodological standpoint, the tetraoxide could be functionalized and then polymerized, or it could be used as a cross-linking agent for polymers containing active hydrogen atoms, a known application for other unsaturated sulfones. google.com The exploration of such applications would require the development of synthetic methods to incorporate this specific heterocyclic sulfone into polymeric structures.

Future Research Directions and Emerging Paradigms for 1,3 Dithiolane 1,1,3,3 Tetraoxide

Development of More Efficient and Stereoselective Synthetic Routes

The advancement of applications for 1,3-dithiolane-1,1,3,3-tetraoxide and its derivatives is fundamentally reliant on the availability of efficient and versatile synthetic methods. Current strategies often rely on the oxidation of the parent 1,3-dithiolane (B1216140), but future research will need to focus on more direct, high-yielding, and stereocontrolled approaches.

Key areas for development include:

Catalytic Oxidation Methods: While oxidizing agents like sodium periodate (B1199274) (NaIO₄) can be used to produce 1-oxo-1,3-dithiolanes, developing catalytic and more environmentally benign oxidation systems for the exhaustive oxidation to the tetraoxide form is a priority. nih.govrsc.org

Stereoselective Synthesis: For substituted dithiolanes, the creation of stereocenters is a crucial consideration. Future work should adapt modern stereoselective techniques to the synthesis of chiral this compound derivatives. Palladium-catalyzed asymmetric allylic alkylation, which has been successfully used for other cyclic sulfones to create enantioenriched tetrasubstituted carbon centers, presents a promising avenue. acs.org The development of methods for dynamic kinetic resolution could allow for the synthesis of highly enantiopure products from racemic starting materials. acs.org

Multi-component Reactions: Inspired by strategies for other cyclic sulfones, multi-component reactions could provide a convergent and atom-economical route. For example, methods involving the palladium-catalyzed coupling of an SO₂ source, an aryl or alkyl halide, and a suitable dielectrophile could be explored to construct the dithiolane tetraoxide ring system in a single step. researchgate.net

Table 1: Promising Synthetic Strategies for Cyclic Sulfones

| Strategy | Catalyst/Reagent | Key Features | Potential Application for this compound |

| Decarboxylative Asymmetric Allylic Alkylation | Palladium complexes | Access to enantioenriched α-difunctionalized cyclic sulfones. acs.org | Synthesis of chiral substituted 1,3-dithiolane-1,1,3,3-tetraoxides. |

| Reductive Cross-Coupling | Pd(dppf)Cl₂, Sn (reductant) | Construction of five- to twelve-membered benzofused sulfones from Na₂S₂O₅. researchgate.net | A potential, though complex, route to novel fused dithiolane tetraoxide systems. |

| Radical-Initiated Cascade Reaction | DABSO (SO₂ source) | Metal-free synthesis of complex, multi-ring sulfone structures. mdpi.com | Development of novel, metal-free pathways to functionalized dithiolane tetraoxides. |

| Hydrosulfonylation of Cyclopropenes | Palladium complexes | Efficient formation of allylic sulfones from commercially available sodium sulfinates. rsc.org | Not directly applicable, but showcases modern Pd-catalysis for C-S bond formation. |

Advanced Understanding of Reactivity and Mechanistic Pathways

A thorough understanding of the reactivity of this compound is essential for its use as a synthetic building block. The two electron-withdrawing sulfone groups significantly influence the electron density of the ring, suggesting unique reactivity patterns compared to the parent dithiolane or its partially oxidized congeners.

Future research should focus on:

Nucleophilic Reactions: Studies on 1,3-dithiolane 1,3-dioxides have shown that they can react with nucleophiles, leading to ring-opening or addition products. rsc.org Investigating the reactions of the tetraoxide with a range of nucleophiles will be critical to map its reactivity, stability, and potential for derivatization.

Acidity of C-H Bonds: The protons at the C4 and C5 positions are expected to be significantly more acidic than in the parent dithiolane due to the adjacent sulfone groups. Future work should quantify this acidity and explore the chemistry of the resulting carbanions, which could serve as valuable nucleophiles in C-C bond-forming reactions.

Ring Fragmentation and Rearrangement: Base-mediated fragmentation is a known pathway for 2-aryl-1,3-dithiolanes, leading to dithiocarboxylate anions. nih.gov It is crucial to investigate whether the tetraoxide undergoes similar fragmentation or other rearrangements under various conditions, as this will define the limits of its utility as a stable scaffold.

Mechanistic Elucidation: Detailed mechanistic studies, potentially employing in-situ monitoring techniques like Raman spectroscopy, are needed to understand the pathways of its formation and subsequent reactions. nih.gov Such insights are vital for optimizing reaction conditions and predicting outcomes. rsc.org

Computational Design and Prediction of Novel Dithiolane-based Systems

Computational chemistry is a powerful tool for accelerating materials discovery and understanding molecular behavior. numberanalytics.comillinois.edu For this compound, computational methods can provide crucial insights and guide experimental efforts.

Emerging paradigms in this area include:

Electronic Structure and Reactivity Prediction: Methods like Density Functional Theory (DFT) can be used to calculate the molecular geometry, electronic properties (e.g., electrostatic potential, frontier molecular orbitals), and vibrational spectra of the tetraoxide and its derivatives. numberanalytics.com These calculations can predict sites of reactivity and rationalize experimentally observed behaviors. escholarship.org

Designing Self-Assembling Systems: Computational screening can be employed to design novel dithiolane-based systems capable of self-assembly. rsc.org By functionalizing the core tetraoxide scaffold with specific groups, it may be possible to create new amphiphiles for applications in hydrogels or vesicles, with simulations predicting their stability and morphology.

Predicting Material Properties: For dithiolane-based polymers, computational tools can predict key material properties. Molecular dynamics (MD) simulations can be used to understand conformational dynamics and thermodynamic properties, providing a link between molecular structure and macroscopic behavior. numberanalytics.com This predictive power is essential for designing new functional materials, such as polymers with tailored thermal or mechanical properties.